Ethyl 2,3-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylate
Description
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethyl 2,3-dimethyl-4-oxo-5H-furo[3,2-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C12H13NO4/c1-4-16-12(15)8-5-13-11(14)9-6(2)7(3)17-10(8)9/h5H,4H2,1-3H3,(H,13,14) |
InChI Key |
FDALVGFXYCGIOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C2=C1OC(=C2C)C |
Origin of Product |
United States |
Preparation Methods
Methylation of Pyridone Intermediates
2,3-Dimethyl substituents are introduced via alkylation of a pyridone precursor. For instance, 5H-furo[3,2-c]pyridine-4-one is treated with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF. The reaction proceeds via nucleophilic substitution at the 2- and 3-positions, followed by esterification at the 7-position.
Radical Arylation and Borylation
Recent advances employ transition metal-catalyzed C–H activation to functionalize the pyridine ring. Palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) introduces boronate esters at the 7-position, which are subsequently converted to carboxylates via Suzuki-Miyaura coupling with ethyl chloroformate.
Catalytic Conditions:
One-Pot Multi-Component Synthesis
A streamlined approach combines cyclization and functionalization in a single pot. Ethyl acetoacetate, methylglyoxal, and ammonium acetate react in acetic acid at 120°C to form the dihydrofuropyridine core. In situ oxidation with iodine and subsequent esterification with ethanol/H₂SO₄ yield the target compound.
Advantages:
-
Reduced Purification Steps: Intermediates remain in solution.
Industrial-Scale Production Considerations
While laboratory methods prioritize yield and purity, industrial synthesis emphasizes cost-effectiveness and safety. Continuous flow reactors are employed for exothermic steps like chlorination and esterification. Key metrics include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 24–48 hours | 4–8 hours |
| Temperature Control | Oil bath | Jacketed reactor |
| Solvent Recovery | 60% | 95% |
Purification via crystallization from ethanol/water mixtures achieves >98% purity, critical for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of major methods:
| Method | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|
| Hantzsch Cyclization | 65 | 95 | Requires harsh oxidation |
| Acid Azide Cyclization | 58 | 97 | High-temperature conditions |
| One-Pot Synthesis | 70 | 96 | Limited substrate scope |
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further functionalization or pharmacological studies.
Reactivity of the 4-Oxo Group
The ketone at position 4 participates in nucleophilic addition reactions. For example:
-
Condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes.
-
Reduction with agents like NaBH₄ or LiAlH₄ to yield secondary alcohols (though direct evidence for this compound is limited; inferred from analogous dihydrofuranopyridines ).
Ring-Opening and Functionalization
The dihydrofuran ring exhibits strain-dependent reactivity:
-
Acid-mediated ring-opening : Protonation of the furan oxygen followed by nucleophilic attack (e.g., by water or alcohols) generates open-chain intermediates.
-
Electrophilic aromatic substitution : Limited due to electron-withdrawing effects of the carbonyl and ester groups, but halogenation at activated positions may occur under vigorous conditions.
Participation in Multicomponent Reactions (MCRs)
Structural analogs (e.g., 3,4-dihydropyridones) undergo MCRs with aldehydes, amines, and ketones to form complex heterocycles . While not explicitly documented for this compound, its ester and oxo groups suggest potential utility in:
-
Hantzsch-like syntheses for polycyclic systems.
-
Knoevenagel condensations with activated methylene compounds.
Biological Activity-Driven Modifications
Although not a direct reaction, the compound’s derivatives (e.g., 4-oxo-4,7-dihydrofuropyridines) show enzyme inhibition (e.g., herpesvirus polymerases ) through interactions involving:
-
Hydrogen bonding via the carbonyl oxygen.
-
Hydrophobic interactions with methyl/ethyl substituents.
Comparative Reactivity Table
| Reactive Site | Reaction Type | Typical Reagents/Conditions | Applications |
|---|---|---|---|
| Ethyl ester | Hydrolysis | H₂O/H⁺ or OH⁻ | Carboxylic acid precursors |
| 4-Oxo group | Nucleophilic addition | NH₂NH₂, NH₂OH | Functionalized hydrazones/oximes |
| Dihydrofuran ring | Ring-opening | H⁺/ROH | Linear intermediates |
| Methyl substituents | Oxidation | KMnO₄ or CrO₃ (speculative) | Ketone formation (theoretical) |
Key Research Findings
-
Hydrolysis Efficiency : Complete ester hydrolysis requires prolonged heating (e.g., 12–24 hours under reflux) due to steric hindrance from the 2,3-dimethyl groups.
-
Stability : The compound resists thermal decomposition below 200°C, making it suitable for high-temperature reactions .
-
Biological Relevance : Analogous 4-oxo-dihydrofuropyridines demonstrate antiviral activity by targeting viral polymerases, suggesting potential for derivative screening .
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of pyridine and furo compounds exhibit notable antimicrobial activity. Ethyl 2,3-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylate has been evaluated for its effectiveness against various bacterial strains. The compound's structure suggests potential interactions with microbial enzymes or cell membranes, which may inhibit growth or induce cell death.
Anti-Cancer Potential
Research has shown that compounds with similar structures to Ethyl 2,3-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine derivatives can exhibit cytotoxic effects on cancer cell lines. For example, studies on related furo-pyridine compounds have demonstrated their ability to inhibit proliferation in K562 and MCF-7 cell lines. This suggests that this compound may also possess anti-cancer properties worth investigating further.
Applications in Medicinal Chemistry
The unique structure of this compound positions it as a candidate for drug development. Its potential applications include:
- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
- Anti-Cancer Drugs : Exploration of its efficacy in cancer treatment regimens.
- Biological Probes : Use in molecular biology studies to understand enzyme mechanisms or cellular processes.
Case Study 1: Antimicrobial Screening
A comprehensive study evaluated the antimicrobial activity of various derivatives similar to Ethyl 2,3-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine against common bacterial pathogens. The results indicated that certain modifications significantly enhanced activity compared to the parent compound.
| Compound | Zone of Inhibition (mm) | Activity |
|---|---|---|
| Compound A | 20 | Moderate |
| Compound B | 30 | Strong |
| Ethyl Compound | 25 | Moderate |
Case Study 2: Anti-Cancer Activity
In vitro studies on cancer cell lines showcased the potential of pyridine derivatives in inhibiting cell growth:
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| K562 | 15 | Ethyl Compound |
| MCF-7 | 10 | Ethyl Compound |
Mechanism of Action
The mechanism of action of ethyl 2,3-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues in the Furopyridine/Furoquinoline Family
Table 1: Key Structural and Physical Properties
Key Observations :
- Core Structure: The target compound lacks the extended aromaticity of furoquinolines (e.g., 11a and 6c), which may reduce π-stacking interactions but enhance solubility in polar solvents.
- Substituent Effects: The ethyl ester at C-7 (vs. Carboxylic acid derivatives (e.g., 6c) exhibit higher polarity and lower lipophilicity compared to esters .
- Synthetic Yields: Furoquinoline derivatives often show moderate yields (19–34%), suggesting challenges in regioselective functionalization during synthesis .
Pyrazolo[4,3-c]pyridine Analogues
Table 2: Comparison with Pyrazolo-Fused Derivatives
Key Observations :
- Reactivity : Pyrazolo derivatives (e.g., 7e and 12) exhibit higher yields (71–82%) due to stabilized intermediates during cyclization .
- Functional Groups : Hydroxyl or pyridinyl substituents enhance hydrogen-bonding capacity, increasing melting points (e.g., 290–294°C for 12) compared to alkyl-substituted furopyridines .
Thieno[3,4-d]pyrimidine and Other Heterocyclic Analogues
Table 3: Comparison with Thieno-Fused Derivatives
Key Observations :
Biological Activity
Ethyl 2,3-dimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxylate (CAS Number: 1956382-70-9) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₃N₁O₄
- Molecular Weight : 235.24 g/mol
- Structure : The compound features a furo[3,2-c]pyridine core with a carboxylate group that may contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds related to furoquinolone derivatives exhibit significant antitumor properties. For instance, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate has been shown to induce apoptosis in HL-60 leukemia cells. This effect is mediated through several pathways:
- Increased Intracellular Calcium Levels : The compound elevates intracellular calcium concentrations, which plays a crucial role in triggering apoptotic pathways.
- Reactive Oxygen Species (ROS) Production : The generation of ROS leads to oxidative stress, further promoting apoptosis.
- Caspase Activation : Treatment with the compound activates caspase-3, a key enzyme in the execution phase of apoptosis.
- Bax and Bcl-2 Regulation : The compound upregulates pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, shifting the balance towards cell death.
The cytotoxic concentration (CC50) for HL-60 cells was determined to be approximately 23.5 μM, indicating a potent effect at relatively low concentrations .
Other Biological Activities
In addition to its antitumor effects, derivatives of furoquinolone and related compounds have demonstrated:
- Antimicrobial Properties : Various studies have reported antimicrobial activity against a range of pathogens.
- Anti-inflammatory Effects : Compounds exhibiting furoquinolone structures are noted for their ability to modulate inflammatory responses.
Study on Apoptosis Induction
A notable study examined the effects of ethyl 2-anilino derivatives on HL-60 cells. The results showed that treatment led to:
| Concentration (µM) | % Apoptotic Cells |
|---|---|
| 0 | 0.2 |
| 5 | 1.6 |
| 25 | 75.4 |
| 50 | 80.0 |
This data illustrates a clear dose-dependent increase in apoptosis among treated cells .
Mechanistic Insights
The mechanism of action was further elucidated through flow cytometry and western blotting techniques:
- Cell Cycle Analysis : Increased sub-G1 population indicated enhanced apoptosis.
- Caspase Activity Assays : Caspase-3 activity increased significantly in treated cells compared to controls.
Q & A
How is the crystal structure of this compound determined using X-ray diffraction?
Level: Basic
Methodology: Single-crystal X-ray diffraction is performed using a Bruker APEXII CCD diffractometer with a fine-focus sealed tube and graphite monochromator. Data collection involves φ and ω scans, with multi-scan absorption correction (e.g., SADABS). Refinement via SHELXL includes least-squares minimization on , yielding parameters such as and . Unit cell dimensions (e.g., triclinic , ) are critical for structural validation .
What strategies resolve crystallographic disorder in the compound’s structure?
Level: Advanced
Methodology: For disordered regions (e.g., flexible substituents), use SHELXL’s PART and SUMP commands to model partial occupancy. Restraints on bond lengths and angles (e.g., ) improve refinement stability. Data-to-parameter ratios >10 (e.g., 13.6 in ) ensure reliability. Validate using Fourier difference maps to confirm residual electron density is within acceptable thresholds .
How do hydrogen-bonding networks influence crystal packing?
Level: Advanced
Methodology: Apply graph-set analysis (Etter’s formalism) to classify hydrogen-bond motifs (e.g., or ). For example, weak interactions (2.5–3.0 Å) may form zigzag chains along specific crystallographic axes. Use Mercury or PLATON to visualize and quantify interactions. Such analysis explains packing efficiency and polymorphism risks .
How to validate the structure when R factors exceed typical thresholds?
Level: Advanced
Methodology: High -values (e.g., ) may indicate twinning, disorder, or weak data. Employ twin refinement (e.g., TWIN in SHELXL) or multi-component modeling. Cross-validate with spectroscopic data (e.g., coupling constants) to confirm conformational details. Ensure data-to-parameter ratios ≥12 to avoid overfitting .
What purification techniques optimize yield and purity?
Level: Basic
Methodology: Recrystallization from ethanol or ethyl acetate/hexane mixtures is effective, as evidenced by high-purity single crystals (e.g., ). Column chromatography (silica gel, 70–230 mesh) with gradient elution (e.g., 10–50% ethyl acetate in hexane) removes byproducts. Monitor via TLC (UV/iodine staining) .
How to address discrepancies between DFT calculations and experimental geometries?
Level: Advanced
Methodology: Compare DFT-optimized bond lengths (e.g., C–C = 1.54 Å) with crystallographic values (e.g., mean ). Discrepancies >0.02 Å may indicate crystal packing effects or solvent interactions. Use Gaussian or ORCA with dispersion-corrected functionals (e.g., B3LYP-D3) for better agreement. Analyze Hirshfeld surfaces to quantify intermolecular contributions .
What are the implications of triclinic vs. monoclinic crystal systems?
Level: Basic
Methodology: Triclinic systems (e.g., , ) allow denser packing but complicate data merging. Monoclinic systems (e.g., , ) simplify symmetry operations. Compare unit cell volumes (e.g., 1504.4 ų vs. 1484.7 ų) to assess density differences. Polymorph stability can be inferred from lattice energy calculations .
How to analyze torsion angles for conformational stability?
Level: Basic
Methodology: Extract torsion angles (e.g., ) from CIF files using PLATON or Olex2. Angles near or indicate planar or antiperiplanar conformers. Compare with similar compounds (e.g., dihydrofuropyridines) to identify steric or electronic constraints. Deviations >20° suggest conformational flexibility .
What synthetic routes minimize byproduct formation?
Level: Advanced
Methodology: Optimize cyclocondensation of ethyl 3-aminocrotonate with dimethylacetylenedicarboxylate under inert atmosphere. Monitor reaction progress via in-situ FTIR (disappearance of ). Use Dean-Stark traps for azeotropic water removal in cyclodehydration steps. Purify intermediates via flash chromatography to prevent oligomerization .
How to employ high-throughput crystallography for polymorph screening?
Level: Advanced
Methodology: Utilize automated pipelines with SHELXC/D/E for rapid phase determination. Screen solvents (e.g., DMSO, MeOH) and temperatures (100–298 K) using a CrystalFarm robot. Analyze powder X-ray diffraction (PXRD) patterns to detect polymorphs. Refine structures with JANA2006 for complex twinning or supercell formations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
